molecular formula C10H16ClN3O B1377900 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride CAS No. 1375473-49-6

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B1377900
CAS No.: 1375473-49-6
M. Wt: 229.71 g/mol
InChI Key: PAMOQZZCYCWFLR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (CAS: 1354953-44-8) is a bicyclic amine derivative containing a 1,2,4-oxadiazole core substituted with a cyclopropyl group. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of 216.69 g/mol (C₉H₁₄N₃O: 180.23 + HCl: 36.46). The compound is synthesized as a building block for pharmaceutical research, particularly in the development of heterocyclic ligands or intermediates for G protein-coupled receptor (GPCR) modulators .

Applications The compound is marketed as a research chemical for drug discovery, with prices ranging from €590.00/50 mg to €1,619.00/500 mg (CymitQuimica, 2025).

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7;/h7H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOQZZCYCWFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.

    Attachment to the Cyclopentane Ring: The oxadiazole intermediate is then reacted with a cyclopentane derivative, often through nucleophilic substitution or addition reactions.

    Formation of the Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can modify the oxadiazole ring or reduce the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclopropyl or cyclopentane rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives or modified oxadiazole rings.

Scientific Research Applications

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological and inflammatory pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues vary in substituents, ring size, or functional groups. These modifications influence physicochemical properties, solubility, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Notes
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride C₉H₁₄ClN₃O 216.69 Cyclopentyl amine, cyclopropyl-oxadiazole 1354953-44-8 Intermediate for GPCR ligands; moderate molecular weight
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride C₈H₁₃ClN₃O 203.67 Methyl-oxadiazole, cyclopentyl amine CID 16227878 Simpler substituent; lower molecular weight
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride C₁₃H₂₁ClN₃O₂ 293.79 Cycloheptyl amine, oxolane (tetrahydrofuran) substituent 1423032-20-5 Larger ring size; enhanced lipophilicity
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride C₅H₈ClN₃O 161.60 Methylamine substituent, cyclopropyl-oxadiazole 1082420-52-7 Smaller backbone; higher solubility potential
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride C₁₀H₂₀Cl₂N₄O 283.20 Dimethylamino-methyl substituent, dihydrochloride salt 1311317-24-4 Increased basicity; dual hydrochloride salt for stability

Key Observations:

Substituent Effects: Cyclopropyl vs. Methyl: The cyclopropyl group (main compound) enhances steric bulk and metabolic stability compared to methyl (CID 16227878) .

Ring Size :

  • Cycloheptane (1423032-20-5) increases lipophilicity and may alter binding kinetics compared to cyclopentane .

Salt Forms :

  • Dihydrochloride salts (e.g., 1311317-24-4) improve crystallinity and stability, critical for formulation .

Pharmacological Relevance :

  • Analogues like PSN375963 (a GPCR ligand) share the 1,2,4-oxadiazole core, suggesting the main compound’s utility in central nervous system (CNS) drug discovery .

Biological Activity

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a cyclopentane ring linked to a cyclopropyl-substituted 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN3OC_{10}H_{14}ClN_3O with a molecular weight of approximately 217.7 g/mol. The structure includes:

  • Cyclopentane ring : A five-membered carbon ring.
  • Cyclopropyl group : A three-membered carbon ring attached to the oxadiazole.
  • Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated against various human cancer cell lines using the MTT assay.

Table 1: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)Reference
1MCF-712.5
2MDA-MB-23115.0
3A54910.0
4DU-1458.0

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is typically mediated through:

  • Inhibition of cell proliferation : By disrupting key signaling pathways involved in cell cycle regulation.
  • Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) within cancer cells.

Other Biological Activities

In addition to anticancer properties, compounds with similar structural features have also been investigated for:

  • Antimicrobial activity : Some derivatives have shown promising results against bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
AE. coli32
BS. aureus16

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized various oxadiazole derivatives and tested their efficacy against breast and prostate cancer cell lines. The study highlighted that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on oxadiazole-based compounds where modifications to the cyclopropyl group were correlated with increased biological activity. This study demonstrated that specific substitutions could enhance binding affinity to target proteins involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
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1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.